molecular formula C7H5BrN2O B2909691 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one CAS No. 1823870-64-9

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B2909691
CAS No.: 1823870-64-9
M. Wt: 213.034
InChI Key: GBINAPJIRBJJFB-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS 1823870-64-9) is a high-value chemical building block with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . This brominated pyrrolopyridinone scaffold is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The compound serves as a key precursor in the development of imidazoisoindole derivatives, which have been investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) . The IDO1 pathway is a critical mediator of immune suppression in the tumor microenvironment, making this compound particularly valuable for researchers developing next-generation cancer immunotherapies . Furthermore, structural analogs based on this core scaffold are explored for applications in treating a wide range of other conditions, including autoimmune diseases, neurological disorders such as Alzheimer's disease, and psychiatric conditions like anxiety . As a versatile synthetic intermediate, the bromine atom allows for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINAPJIRBJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823870-64-9
Record name 4-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
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Preparation Methods

The synthesis of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Scientific Research Applications

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Non-Brominated Analogs

5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS: 1211584-54-1)

  • Molecular Formula : C₇H₆N₂O
  • Molecular Weight : 134.14 g/mol
  • Key Properties : Density = 1.3 g/cm³, Boiling Point = 441.7°C, Flash Point = 220.9°C .
  • Comparison : The absence of bromine reduces molecular weight and alters reactivity. This analog is more polar and less reactive toward nucleophilic substitution, limiting its utility in cross-coupling reactions compared to the brominated derivative.

6,7-Dihydropyrrolo[3,4-b]pyridin-5-one (CAS: 40107-93-5)

  • Molecular Formula : C₇H₆N₂O
  • Substituents : Ketone at position 5 instead of 5.

Brominated Derivatives with Different Ring Systems

4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one (CAS: 1428651-90-4)

  • Molecular Formula: C₈H₆BrNO
  • Molecular Weight : 212.04 g/mol
  • Key Properties : Density = 1.704 g/cm³, Boiling Point = 300.8°C, Storage = 2–8°C .
  • The higher density reflects increased molecular packing efficiency.

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS: 960289-03-6)

  • Molecular Formula: C₇H₆BrNOS
  • Key Features: Thieno ring (sulfur-containing) instead of pyrrolo.
  • Comparison : The sulfur atom introduces distinct electronic properties, such as enhanced π-stacking ability and altered metabolic stability. This compound is synthesized via bromination in HOAc/water .

Structural Isomers and Substituted Variants

4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1)

  • Molecular Formula : C₈H₇BrN₂O
  • Substituents : Methyl at position 6; pyrrolo[2,3-c]pyridine core.
  • Comparison : The methyl group improves lipophilicity (higher LogP), while the shifted ring junction affects conjugation patterns. Priced at $195/0.25g, it is costlier than simpler analogs .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents/Ring System
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one 1823870-64-9 C₇H₅BrN₂O 213.04 N/A N/A Bromine, pyrrolo[3,4-b]pyridine
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one 1211584-54-1 C₇H₆N₂O 134.14 1.3 441.7 None, pyrrolo[3,4-b]pyridine
4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one 1428651-90-4 C₈H₆BrNO 212.04 1.704 300.8 Bromine, cyclopenta[c]pyridine
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7-one 960289-03-6 C₇H₆BrNOS 234.10 N/A N/A Bromine, thieno[2,3-c]pyridine

Key Findings

  • Ring Systems: Cyclopenta and thieno variants exhibit unique steric and electronic profiles, impacting drug bioavailability and material properties .
  • Synthetic Accessibility: RhIII-catalyzed methods offer regiocontrol for pyrrolo[3,4-b]pyridinones, while bromination remains a straightforward route for derivatives .

Biological Activity

4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with notable biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H5BrN2O
  • CAS Number : 1823870-64-9
  • Molecular Weight : 201.03 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 441.7 °C at 760 mmHg

The compound features a pyrrolo[3,4-b]pyridine core, which contributes to its unique reactivity and biological properties. The presence of bromine enhances its potential as a pharmacophore in drug development.

Synthesis Methods

The synthesis of this compound typically involves bromination of a pyrrolo[3,4-b]pyridine precursor. A common method utilizes N-bromosuccinimide (NBS) in dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Medicinal Chemistry Applications

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are crucial in cellular signaling pathways. For instance, it has shown promise as a selective inhibitor of PKMYT1, a regulator involved in DNA damage response pathways .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL .
  • Antiproliferative Effects : In vitro studies demonstrate that certain derivatives possess antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 0.096 to 0.66 μM against breast cancer cell lines (MCF-7), indicating strong potential for therapeutic applications .

The mechanism of action varies depending on the specific application but generally involves binding to active sites of target enzymes or receptors, thereby modulating their activity. For instance, in kinase inhibition, the compound may prevent phosphorylation events critical for cancer cell proliferation.

Research Findings and Case Studies

StudyCompound TestedActivityIC50 Value
PKMYT1 InhibitorSelective inhibitionNot specified
Antibacterial DerivativesAgainst S. aureus3.12 - 12.5 μg/mL
Antiproliferative CompoundsAgainst MCF-7 cells0.096 - 0.66 μM

Comparison with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

  • 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one : Lacks bromine; may exhibit different reactivity.
  • 4-Chloro-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one : Chlorine substitution alters electronic properties and biological activity.

These comparisons highlight the significance of the bromine atom in enhancing the compound's pharmacological profile.

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